4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S2/c1-4-6(5-2-14-7(9)12-5)15-8-10-3-11-13(4)8/h2-3H,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSYPHDMHALAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones, followed by further functionalization to introduce the methyl group and additional thiazole ring.
Cyclization Reaction: Thiosemicarbazide reacts with α-haloketones under basic conditions to form the thiazole ring.
Functionalization: The intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Formation of Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of 6-(1H-1,2,3-triazol-4-yl)-imidazo[2,1-b]thiazoles exhibited potent anticancer activity against various human carcinoma cell lines including HepG-2 and PC-3. The compounds showed efficacy comparable to Doxorubicin, a standard chemotherapy agent .
- Another research highlighted the potential of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A comprehensive review indicated that thiazole derivatives exhibit varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly low, indicating strong antimicrobial potential .
- Further studies confirmed that this compound could effectively inhibit the growth of both gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Compounds exhibited IC50 values comparable to Doxorubicin against HepG-2 and PC-3 cell lines. |
| Study 2 | Antimicrobial | Demonstrated MICs ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus. |
| Study 3 | Synthesis | Multi-step synthesis involving thiosemicarbazide derivatives resulted in high yields of target compounds. |
Mechanism of Action
The mechanism of action of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting or activating specific biochemical pathways. This can lead to effects such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inhibiting cell proliferation.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on antitumor activity, substituent effects, and structure-activity relationships (SAR).
Structural Analogues with Thiazolo-Triazole Cores
Key Observations :
- Substituent Impact : Halo-substituted derivatives (e.g., chloro or fluoro on aryl groups) exhibit significantly higher anticancer activity compared to methyl or methoxy groups, as seen in N-aryl-2-(6-oxo-thiazolo-triazol-5-yl)acetamides .
- Core Modifications : The presence of a thiazol-2-ylamine group in the target compound may confer selectivity toward specific kinase targets, analogous to thiazole derivatives like 12a (IC₅₀ = 1.19 µM against HepG2) .
Functional Analogues with Thiazole or Triazole Moieties
Key Observations :
- Activity vs. Structure : Thiazole derivatives (e.g., 12a) outperform thiadiazoles (e.g., 9b) in dual anticancer activity, likely due to improved target binding via the amine group .
Substituent Effects on Antitumor Activity
A comparative analysis of substituents on thiazolo-triazole derivatives:
Biological Activity
The compound 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The unique arrangement of thiazole and triazole rings contributes to its biological efficacy. The presence of methyl groups and amino functionalities enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | 147–149 °C |
| CAS Number | 187597-18-8 |
Antimicrobial Activity
Research has indicated that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. A study conducted on similar thiazolo[3,2-b][1,2,4]triazoles demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and fungal strains such as Candida albicans . The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis via interactions with the enzyme FabI .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance:
- Cytotoxicity Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups at specific positions enhances cytotoxicity by promoting apoptosis in cancer cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (T-cell leukemia) | < 1.61 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in activated macrophages . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in terms of both antimicrobial and anticancer activities .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Basic Question
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC determination : Serial dilution in nutrient broth (2–256 µg/mL) with turbidity measurement .
Advanced Question : How does structural modification (e.g., fluorophenyl or bromophenyl substitution) enhance activity?
- SAR analysis : Electron-withdrawing groups (e.g., -Br, -F) improve membrane penetration, as seen in derivatives like 9b and 9c .
- Molecular docking : PyMol or AutoDock predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) .
How can researchers address discrepancies in reported biological activity data across studies?
Advanced Question
Common contradictions arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .
- Compound purity : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical) .
- Strain specificity : Activity against S. aureus may not correlate with P. aeruginosa due to efflux pump differences .
Q. Resolution Strategy :
Replicate experiments under identical conditions.
Use control compounds (e.g., ciprofloxacin) for assay validation .
What advanced synthetic routes enable the creation of novel derivatives with improved stability?
Advanced Question
- Heterocyclic fusion : Incorporate benzo[d]thiazole via condensation with aryl isothiocyanates to enhance thermal stability .
- Prodrug design : Synthesize acetamide derivatives (e.g., 9a–e) for increased solubility and hydrolytic stability .
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during multi-step reactions .
Advanced Question
- Docking simulations : Use AutoDock Vina to predict binding to cytochrome P450 or bacterial topoisomerases. For example, 9c shows strong interaction with the active site of Candida albicans sterol 14α-demethylase .
- QSAR modeling : Correlate logP values (1.5–3.0) with antifungal activity (R² = 0.89) .
- ADMET prediction : SwissADME estimates bioavailability (≥80% for derivatives with logP < 3) .
What analytical techniques are critical for validating synthetic intermediates?
Basic Question
- TLC monitoring : Use silica gel GF254 with ethyl acetate/hexane (1:3) to track reaction progress .
- Elemental analysis : Confirm stoichiometry (e.g., C₁₄H₁₁FN₆S₂ requires C 48.54%, H 3.18%) .
- Mp determination : Pure compounds exhibit sharp melting points (e.g., 198–200°C for 4f) .
Advanced Application : LC-MS/MS detects trace impurities (e.g., unreacted maleimide) at ppm levels .
How can researchers design experiments to explore the compound’s mechanism of action?
Advanced Question
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis (ΔA₃₄₀ nm) .
- ROS detection : Use DCFH-DA fluorescence to measure oxidative stress in treated microbial cells .
- Transcriptomics : RNA-seq identifies upregulated genes (e.g., efflux pumps or stress-response pathways) .
Q. Experimental Workflow :
Synthesize target derivative (e.g., 9c).
Perform MIC assays.
Conduct docking and enzyme kinetics.
Validate via gene expression analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
